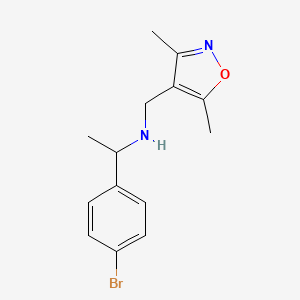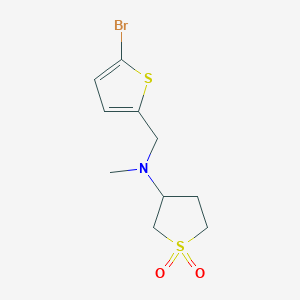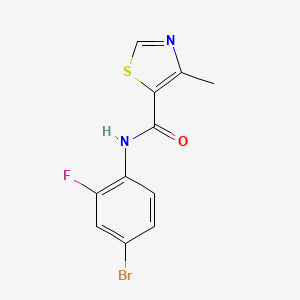![molecular formula C12H9ClN4S B14897196 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14897196.png)
3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is known for its unique structural features, which include a chloropyridinyl group and a triazolopyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine typically involves a multi-step process. One common synthetic route starts with the reaction of 2-chloro-5-(chloromethyl)pyridine with primary aliphatic amines, hydrazine, or hydrazide to form intermediate compounds. These intermediates then undergo cyclization reactions to yield the desired triazolopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. The use of environmentally friendly catalysts, such as dicationic molten salts, has been explored to enhance the efficiency of the synthesis process . These catalysts not only improve reaction rates but also facilitate the recovery and reuse of catalytic materials, making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvent systems to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products retain the core triazolopyridine structure while exhibiting modified chemical properties.
Aplicaciones Científicas De Investigación
3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine has found applications in several scientific research areas:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. For example, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine include other triazolopyridine derivatives and pyridopyrimidine compounds. These compounds share structural similarities and exhibit comparable chemical reactivity.
Uniqueness
What sets this compound apart is its specific combination of a chloropyridinyl group and a triazolopyridine moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H9ClN4S |
|---|---|
Peso molecular |
276.75 g/mol |
Nombre IUPAC |
3-[(6-chloropyridin-3-yl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H9ClN4S/c13-10-5-4-9(7-14-10)8-18-12-16-15-11-3-1-2-6-17(11)12/h1-7H,8H2 |
Clave InChI |
NQGBCXSRPPTMFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NN=C(N2C=C1)SCC3=CN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
![1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)
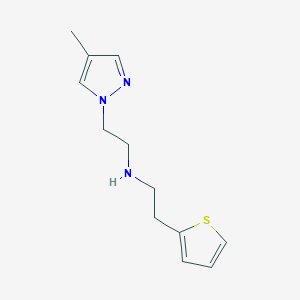

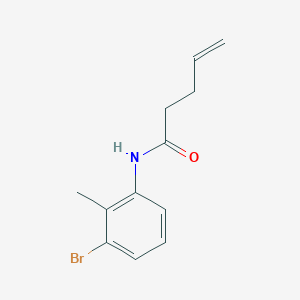


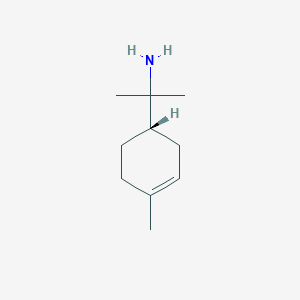
![N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14897166.png)
